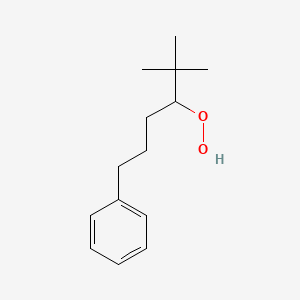
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, can be synthesized through the oxidation of tert-butyl alcohol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the compound is often produced by the autoxidation of isobutane. This process involves the reaction of isobutane with oxygen at elevated temperatures and pressures, resulting in the formation of tert-butyl hydroperoxide .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many organic reactions, such as the oxidation of sulfides to sulfoxides.
Reduction: It can be reduced to tert-butyl alcohol in the presence of reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Metal catalysts like palladium or platinum are often employed to facilitate these reactions.
Major Products
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Tert-butyl alcohol is the primary product.
Substitution: Various substituted organic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, has numerous applications in scientific research:
Chemistry: It is used as an initiator for radical polymerization and in various oxidation processes.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It plays a crucial role in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the generation of free radicals. When it decomposes, it forms tert-butyl radicals and hydroxyl radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to oxidation or other chemical transformations .
Comparación Con Compuestos Similares
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, is unique due to its stability and reactivity. Similar compounds include:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Methyl ethyl ketone peroxide: Commonly used as a catalyst in polymerization reactions.
Di-tert-butyl peroxide: Used as an initiator in polymerization and as a cross-linking agent.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Propiedades
Número CAS |
830345-83-0 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(4-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)13(16-15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
Clave InChI |
GVBOLLMHSXHWBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCCC1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


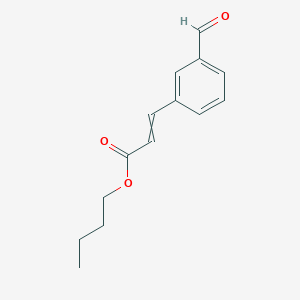
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)

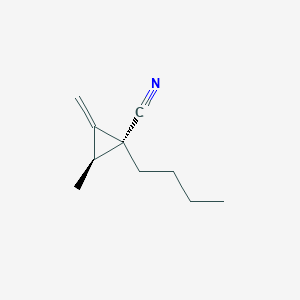
![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
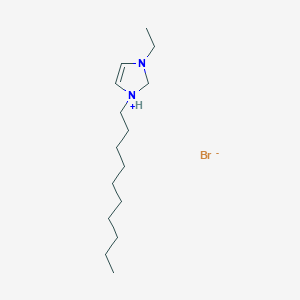
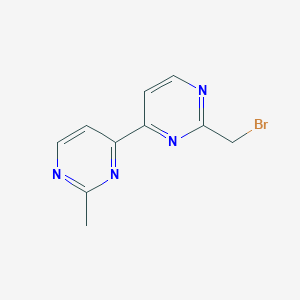
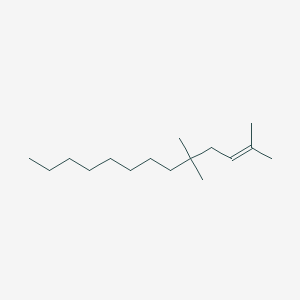
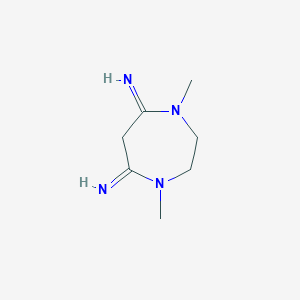
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
